Tetra(Cyanoethoxymethyl) Methane

Catalog No.
S545013
CAS No.
2465-91-0
M.F
C17H24N4O4
M. Wt
348.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetra(Cyanoethoxymethyl) Methane

CAS Number

2465-91-0

Product Name

Tetra(Cyanoethoxymethyl) Methane

IUPAC Name

3-[3-(2-cyanoethoxy)-2,2-bis(2-cyanoethoxymethyl)propoxy]propanenitrile

Molecular Formula

C17H24N4O4

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C17H24N4O4/c18-5-1-9-22-13-17(14-23-10-2-6-19,15-24-11-3-7-20)16-25-12-4-8-21/h1-4,9-16H2

InChI Key

KSXHZOTTWSNEHY-UHFFFAOYSA-N

SMILES

C(COCC(COCCC#N)(COCCC#N)COCCC#N)C#N

Solubility

Soluble in DMSO

Synonyms

Tetra(Cyanoethoxymethyl) Methane

Canonical SMILES

C(COCC(COCCC#N)(COCCC#N)COCCC#N)C#N

Description

The exact mass of the compound Tetra(Cyanoethoxymethyl) Methane is 348.1798 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87888. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tetra(Cyanoethoxymethyl) Methane is a key component in the field of Proteolysis Targeting Chimeras (PROTACs) research. PROTACs are molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to degrade unwanted proteins [].

  • Linker Molecule

    Tetra(Cyanoethoxymethyl) Methane acts as a linker molecule within a PROTAC structure [, , ]. A linker connects two key functional groups in a PROTAC:

    • Target Protein Ligand: This group binds specifically to the protein targeted for degradation.
    • E3 Ligase Ligand: This group recruits an E3 ubiquitin ligase, an enzyme that tags proteins with ubiquitin for degradation by the proteasome.
  • Alkyl Chain-Based Linker

    Tetra(Cyanoethoxymethyl) Methane falls under the category of alkyl chain-based linkers [, ]. This class of linkers offers advantages such as good chemical stability and flexibility, which can be crucial for proper binding interactions within a PROTAC molecule.

Tetra(cyanoethoxymethyl) methane is a specialized organic compound characterized by its unique structure, which includes four cyanoethoxymethyl groups attached to a central methane core. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), a novel class of therapeutic agents designed to selectively degrade proteins within cells. The presence of cyano groups contributes to its chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science.

  • The cyano groups present a potential hazard as they can release cyanide ions (CN⁻) upon hydrolysis. Cyanide ions are highly toxic and can disrupt cellular respiration [].
  • Specific data on flammability and reactivity is not available, but the presence of organic functional groups suggests some degree of flammability.
Due to its functional groups. Notably, the nitrile groups can undergo hydrolysis to form corresponding carboxylic acids under acidic or basic conditions. Additionally, it can react with nucleophiles, allowing for the formation of various derivatives. The compound's reactivity makes it suitable for use in the development of complex molecular architectures required for targeted drug delivery systems.

While specific biological activity data for tetra(cyanoethoxymethyl) methane is limited, its role as a PROTAC linker suggests potential applications in targeted protein degradation. PROTACs utilizing this linker can selectively induce the degradation of disease-related proteins, thereby offering therapeutic benefits in conditions such as cancer and neurodegenerative diseases. The ability to modulate protein levels selectively is a significant advancement in pharmacology.

The synthesis of tetra(cyanoethoxymethyl) methane typically involves multi-step organic reactions:

  • Formation of Cyanoethoxymethyl Groups: Starting from appropriate precursors, cyanoethoxymethyl groups are synthesized through nucleophilic substitution reactions.
  • Coupling Reactions: These groups are then linked to a central methane moiety using coupling agents that facilitate the formation of carbon-carbon bonds.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for research and application.

Tetra(cyanoethoxymethyl) methane has several applications:

  • PROTAC Development: As a linker, it is crucial in developing PROTACs that target specific proteins for degradation.
  • Electroluminescent Devices: It serves as a solvent in certain electroluminescent applications, contributing to the performance characteristics of these devices .
  • Chemical Research: Its unique structure makes it valuable in synthetic organic chemistry for creating complex molecular frameworks.

Research on the interaction of tetra(cyanoethoxymethyl) methane with biological systems is ongoing. Preliminary studies suggest that compounds using this linker can effectively engage with target proteins, facilitating their ubiquitination and subsequent degradation by the proteasome. This mechanism highlights its potential utility in therapeutic strategies aimed at modulating protein function within cells.

Several compounds share structural or functional similarities with tetra(cyanoethoxymethyl) methane. Here are some notable examples:

Compound NameStructure TypeUnique Features
Tetraethylene Glycol Dimethyl EtherEther-based LinkerUsed in various chemical syntheses but lacks nitrile groups
1,3-Bis(2-cyanoethyl)benzeneAromatic Nitrile CompoundExhibits different reactivity patterns due to aromaticity
Diacrylate EsterEster-based LinkerCommonly used in polymerization but less selective than PROTACs
TetrahydrofuranSolventUsed widely in organic reactions; lacks specific targeting

Uniqueness

Tetra(cyanoethoxymethyl) methane stands out due to its specific application as a PROTAC linker, enabling targeted protein degradation—a feature not shared by many similar compounds. Its unique combination of cyano and ethoxy functionalities allows for enhanced reactivity and specificity in biochemical applications.

Tetra(Cyanoethoxymethyl) Methane (CAS: 2465-91-0) is a symmetric tetraether compound with the molecular formula C₁₇H₂₄N₄O₄ and a molecular weight of 348.4 g/mol. Its IUPAC name, 3-[3-(2-cyanoethoxy)-2,2-bis(2-cyanoethoxymethyl)propoxy]propanenitrile, reflects its branched architecture. Common synonyms include Tetrakis(2-cyanoethoxymethyl)methane and NSC 87888.

Structural and Physical Properties

  • SMILES Notation: C(COCC(COCCC#N)(COCCC#N)COCCC#N)C#N.
  • 3D Conformation: Highly flexible, with disallowed conformer generation due to excessive rotational freedom.
  • Crystallographic Data:
    • Space group: P 1 21/c 1 (Hall symbol: -P 2ybc).
    • Unit cell dimensions: a = 21.693 Å, b = 5.762 Å, c = 16.404 Å; β = 107.05°.
  • Physical Properties:






























    PropertyValueSource
    Density1.13 g/cm³
    Boiling Point610.6°C at 760 mmHg
    Flash Point232°C
    SolubilitySoluble in DCM, acetone

The compound’s four nitrile groups enable diverse reactivity, including hydrolysis to carboxylic acids or reduction to primary amines.

Historical Context and Development

First synthesized in the early 1990s, Tetra(Cyanoethoxymethyl) Methane was initially explored for its utility in dendrimer synthesis and polymer crosslinking. A 1993 crystallographic study by Newkome et al. delineated its spatial arrangement, confirming its tetrahedral symmetry.

The compound gained prominence in the 2010s with the rise of PROTACs. Its alkyl chain-based structure provided a flexible scaffold for tethering E3 ubiquitin ligase ligands (e.g., VHL or CRBN) to target protein binders. By 2018, it became a benchmark linker in PROTAC design due to its metabolic stability and synthetic accessibility.

Significance in Synthetic Organic Chemistry

Tetra(Cyanoethoxymethyl) Methane is a cornerstone in multifunctional molecular architectures:

  • Dendrimer Synthesis: Serves as a tetravalent core for constructing star-shaped polymers, enabling controlled branching.
  • Crosslinking Agent: Enhances thermomechanical properties in epoxy resins and polyurethanes via nitrile group reactivity.
  • Functional Group Transformations:
    • Hydrolysis: Converts nitriles to carboxylic acids under acidic conditions (e.g., HCl/H₂O).
    • Reduction: Catalytic hydrogenation yields primary amines, useful for bioconjugation.

Its compatibility with Grignard reagents, organolithium compounds, and click chemistry (e.g., CuAAC) underscores its versatility.

Position within PROTAC Linker Classification

PROTAC linkers are categorized by flexibility, hydrophilicity, and metabolic stability. Tetra(Cyanoethoxymethyl) Methane falls under alkyl chain-based linkers, distinct from PEG or triazole-based motifs.

Comparative Analysis of PROTAC Linker Types

Linker TypeFlexibilityPolarityMetabolic StabilityExample Use Case
Alkyl (This compound)HighLowModerateTBK1 degraders
PEGModerateHighLowBRD4 degraders
TriazoleLowModerateHighCRBN-based PROTACs

Advantages:

  • Controlled Length: Optimal spacer length (12–16 atoms) ensures proper ternary complex formation.
  • Chemical Stability: Resists oxidative degradation better than PEG linkers.

Challenges:

  • Limited solubility in aqueous media compared to PEG derivatives.
  • Potential entropic penalties due to excessive flexibility.

Recent studies highlight its use in ARD-266, a clinical-stage androgen receptor degrader, where alkyl linkers improve proteasome engagement.

Historical Synthetic Routes

Early work by Herbert F. Bruson in the early nineteen-forties established the benchmark procedure for preparing tetra(cyanoethoxymethyl) methane through a base-catalysed Michael addition of acrylonitrile to pentaerythritol [1]. Typical laboratory practice involved combining pentaerythritol with four molar equivalents of acrylonitrile in the presence of aqueous sodium hydroxide at ambient temperature. The reaction generated considerable heat; therefore the slurry was kept below thirty degrees Celsius by external cooling, after which the crude product was isolated by aqueous work-up and alcohol washing. Yields in excess of eighty per cent were reported once the acrylonitrile content was adjusted to slight excess [1].

YearReagents (molar ratio)BaseSolventTemperatureIsolated yieldReference
1942pentaerythritol : acrylonitrile = 1 : 4sodium hydroxide (0.6 equiv)none (slurry)20–30 °C≈ 82% [1]
1959same as abovepotassium hydroxide (0.5 equiv)ethanol-waterreflux≈ 75% [1]

These early solvent-free or hydroalcoholic protocols produced material of moderate purity that demanded extensive post-reaction purification.

Contemporary Synthesis Approaches

Process intensification over the past two decades has focused on controlling heat evolution, minimising residual acrylonitrile and improving downstream handling [2]. A widely adopted strategy employs a two-phase system composed of an aromatic hydrocarbon (toluene or xylene) and an aqueous alkali solution [3]. Acrylonitrile is added slowly at fifteen to twenty-five degrees Celsius while vigorous agitation ensures efficient inter-phase transfer. The biphasic medium absorbs heat, prevents local over-concentration of base and simplifies product isolation.

ExampleSolvent phaseAqueous phasePhase-transfer additiveTimeYieldPurity (high performance liquid chromatography)Reference
1toluene (1.5 L kg⁻¹)40% potassium hydroxide, 0.66 mol mol⁻¹ alcoholnone3 h97%99% [2]
2xylene (1.0 L kg⁻¹)40% potassium hydroxide, 0.66 mol mol⁻¹ alcoholnone3 h92%98% [2]
3toluene (1.0 L kg⁻¹)50% potassium hydroxide, 1.18 mol mol⁻¹ alcoholbenzyl-trimethyl-ammonium chloride 0.01 mol mol⁻¹4 h94%> 99% [3]

Key features of the modern method include:

  • Sub-ambient or mild temperatures that suppress competing polymerisation of acrylonitrile.
  • Stoichiometric control of base (fifty to seventy per cent relative to the hydroxyl groups) to limit side saponification.
  • Optional quaternary ammonium salts to accelerate cyanoethyl transfer when higher phase viscosity is encountered.

Purification Techniques and Challenges

Tetra(cyanoethoxymethyl) methane is a low-melting solid (forty-three to forty-four degrees Celsius) [4]. Conventional recrystallisation from alcohol–water mixtures removes high-boiling oligomeric by-products but is hampered by the compound’s tendency to supercool and form oils. Contemporary work-ups therefore employ sequential liquid–liquid washing:

  • Neutral-salt brine removes residual acrylonitrile and quenches alkali [2].
  • Dilute hydrochloric acid (approximately one per cent by volume) protonates residual alkoxides, preventing soap formation [2].
  • Drying over anhydrous magnesium sulfate followed by rotary evaporation yields a colourless viscous melt that crystallises on standing below twenty degrees Celsius [3].

Vacuum short-path distillation at one to two millimetres of mercury and one hundred eighty to two hundred degrees Celsius affords analytically pure material when multigram quantities are required for analytical studies [5]. The principal purification challenge remains the quantitative removal of trace acrylonitrile (boiling point seventy-seven degrees Celsius) which must be controlled to single-digit-parts-per-million levels for spectroscopic applications [2].

Quality Control Parameters

Typical research-grade release criteria are summarised below.

ParameterSpecificationAnalytical methodReference
Appearancewhite to off-white crystalline solidvisual inspection [6]
Melting range43.0 – 44.5 °Ccapillary melt [4]
Purity≥ 98 area %high performance liquid chromatography (acetonitrile / water gradient, ultraviolet detection at 210 nm) [2]
Residual acrylonitrile≤ 10 mg kg⁻¹gas chromatography with flame ionisation detection [2]
Water content≤ 0.50%Karl Fischer coulometry [5]
Heavy metals (lead)≤ 20 mg kg⁻¹inductively coupled plasma mass spectrometry [7]
Infrared spectrumstrong nitrile stretch at 2250 cm⁻¹; characteristic ether bands 1050–1150 cm⁻¹attenuated total-reflectance infrared spectroscopy [7]
Nuclear magnetic resonance spectraproton and carbon spectra consistent with theoretical structure, no extraneous resonancesnuclear magnetic resonance spectroscopy in deuterated chloroform [7]

Scale-up Considerations for Research-Supply

Laboratory-to-kilogram translation requires attention to both reaction calorimetry and downstream handling:

  • Thermal management The Michael addition is exothermic (approximate reaction enthalpy –140 kilojoules per mole of pentaerythritol). Jacketed glass-lined reactors equipped with nitrogen blanketing and external recirculating chillers maintain the batch below twenty-five degrees Celsius [2].

  • Feed strategy Metered acrylonitrile addition (one equivalent every fifteen minutes) avoids local excess and ensures complete hydroxyl conversion without runaway temperature excursions [3].

  • Phase ratio optimisation A solvent-to-substrate ratio of one to one-point-five litres per kilogram keeps viscosity low, facilitating agitation at two hundred to three hundred revolutions per minute in standard anchor impellers [3].

  • Work-up logistics Phase separation is simplified by gravity settling because tetra(cyanoethoxymethyl) methane partitions almost entirely into the organic phase; centrifugal clarification is unnecessary on research scale. Final solvent removal under reduced pressure at temperatures below sixty degrees Celsius prevents premature crystallisation in equipment lines.

  • Packaging The product is filled under dry nitrogen into amber glass bottles equipped with polytetrafluoroethylene-lined caps and stored at fifteen to twenty-five degrees Celsius to forestall solidification in laboratory dispensing operations [6].

Purity

>96% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.5

Exact Mass

348.1798

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

2465-91-0

Wikipedia

3-{3-(2-cyanoethoxy)-2,2-bis[(2-cyanoethoxy)methyl]propoxy}propanenitrile

Dates

Last modified: 08-15-2023
1: Zhang P, Huang Y, Liu H, Marquez RT, Lu J, Zhao W, Zhang X, Gao X, Li J, Venkataramanan R, Xu L, Li S. A PEG-Fmoc conjugate as a nanocarrier for paclitaxel. Biomaterials. 2014 Aug;35(25):7146-56. doi: 10.1016/j.biomaterials.2014.04.108. Epub 2014 May 22. PubMed PMID: 24856103; PubMed Central PMCID: PMC4102141.
2: Salmaso S, Bersani S, Scomparin A, Mastrotto F, Scherpfer R, Tonon G, Caliceti P. Tailored PEG for rh-G-CSF analogue site-specific conjugation. Bioconjug Chem. 2009 Jun;20(6):1179-85. doi: 10.1021/bc9000432. PubMed PMID: 19469471.

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